- Diastereoselective allylations and crotylations under phase-transfer conditions using trifluoroborate salts: an application to the total synthesis of (-)-tetrahydrolipstatin, Tetrahedron Letters, 2003, 44(44), 8051-8055

Cas no 96829-58-2 (Orlistat)

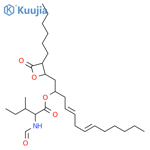

Orlistat est un inhibiteur spécifique des lipases gastro-intestinales, principalement utilisé dans la gestion de l'obésité et du surpoids. Son mécanisme d'action consiste à bloquer l'absorption d'environ 30 % des graisses alimentaires en inhibant les enzymes lipases, responsables de leur hydrolyse. Contrairement aux autres agents amaigrissants systémiques, l'Orlistat agit localement dans le tube digestif sans être absorbé dans la circulation sanguine, ce qui minimise les effets secondaires systémiques. Son efficacité est cliniquement prouvée pour favoriser une perte de poids significative lorsqu'il est associé à un régime hypocalorique. De plus, il contribue à améliorer les paramètres métaboliques tels que la glycémie et le cholestérol LDL chez les patients obèses.

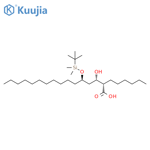

Orlistat structure

Nom du produit:Orlistat

Numéro CAS:96829-58-2

Le MF:C29H53NO5

Mégawatts:495.73482966423

MDL:MFCD05662360

CID:61866

PubChem ID:3034010

Orlistat Propriétés chimiques et physiques

Nom et identifiant

-

- Orlistat

- N-FORMYL-L-LEUCINE (1S)-1-[[(2S,3S)-3-HEXYL-4-OXO-2-OXETANYL]METHYL]DODECYL ESTER

- RO-18-0647

- (S)-2-FORMYLAMINO-4-METHYL-PENTANOIC ACID (S)-1-[[(2S,3S)-3-HEXYL-4-OXO-2-OXETANYL]METHYL]-DODECYL ESTER

- (-)-TETRAHYDROLIPSTATIN

- XENICAL

- (-)-Tetrahydrolipstatin(EquivalentToOrlistat)

- Orlipastat

- Xenical, (-)-Tetrahydrolipstatin, N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester,

- Orlistat, Tetrahydolipstat

- ORLIPASTATUM

- (-)-Tetrahydrolipstatin, Ro-18-0647, N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester

- L-Leucine, N-formyl-, (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester

- N-Formyl-L-leucine (1S)-1-[[(2S)-3α-hexyl-4-oxooxetan-2β-yl]methyl]dodecyl ester

- N-Formyl-L-leucine (S)-1-[[(2S)-3α-hexyl-4-oxooxetane-2β-yl]methyl]dodecyl ester

- Orlistat Powder

- (S)-2-FORMYLAMINO-4-METHYL-PENTANOIC ACID

- [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate

- 002

- Alli

- Ro 18-0647

- Tetrahydrolipstatin

- THLP

- (−)-Tetrahydrolipstatin

- Orlipastatum [INN-Latin]

- C29H53NO5

- (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2S)-2-formamido-4-methylpentanoate

- Orlistat (Alli, Xenical)

- MLS002207022

- N-Formyl-L-le

- L-Leucine, N-formyl-, 1-[(3-hexyl-4-oxo-2-oxetanyl)methyl]dodecyl ester, [2S-[2α(R*),3β]]- (ZCI)

- L

- Listata

- Ro 18-0647/002

- 96829-58-2

- MLS001423955

- ORLISTAT [MART.]

- NCGC00165856-14

- SW197481-2

- NSC 758881

- NCGC00165856-15

- AHLBNYSZXLDEJQ-FWEHEUNISA-N

- HSDB 7556

- Orlistat (Standard)

- Tox21_111437_1

- R-212

- ORLISTAT [JAN]

- N-formyl-L-leucine (1S)-1-{[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl}dodecyl ester

- SR-01000759417

- HMS3413P06

- BRD-K63343048-001-12-2

- Ro18-0647

- DB01083

- N-formyl-L-leucine-(S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester

- Ro-18-0647/002

- UNII-95M8R751W8

- HMS3677P06

- N-Formyl-L-leucine, ester with (3S,4S)-3-hexyl-4-((2S)-2-hydroxytridecyl)-2-oxetanone

- ORLISTAT [INN]

- s1629

- Q424163

- Q-201519

- HMS2051I08

- (-)-tetrahydrolipostatin

- N-formyl-L-leucine (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester

- 95M8R751W8

- tetrahydrolipastatin

- AB00639987-09

- CHEBI:94686

- ORLISTAT [USP-RS]

- ORLISTAT [ORANGE BOOK]

- CCG-100851

- SMR000466339

- NC00101

- (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate

- MFCD05662360

- HY-B0218R

- NCGC00165856-01

- DTXCID40820067

- O0381

- CAS-96829-58-2

- ORLISTAT [VANDF]

- CS-0694775

- L-Leucine, N-formyl-, 1-((3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester, (2S-(2alpha(R*),3beta))-

- EN300-268136

- Orlistat, >=98%, solid

- BDBM24567

- 104872-04-0

- Ro-180647002

- BIDD:GT0853

- NCGC00095128-01

- Tetrahydrolipstatin;Ro-18-0647

- BCP0726000044

- DTXSID8023395

- NCGC00165856-03

- Ro-180647-002

- Orlistat [USAN:INN:BAN]

- L-Leucine, N-formyl-, (1S)-1-(((2S,3S)-3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester

- Xenical (TN)

- ORLISTAT [WHO-DD]

- (-)-Tetrahydrolipstatin; Orlistat; Ro 18-0647/002; Tetrahydrolipstatin; Xenical; L-Leucine, N-formyl-, 1-[(3-hexyl-4-oxo-2-oxetanyl)methyl]dodecyl ester, [2S-[2alpha(R*),3beta]]-

- SR-01000759417-5

- SCHEMBL16408

- ORLISTAT [EMA EPAR]

- ORLISTAT [MI]

- [(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-oxetan-2-yl]methyl]dodecyl] (2S)-2-formamido-4-methyl-pentanoate

- HB4009

- BRD-K63343048-001-13-0

- MLS000759448

- BO164179

- NCGC00165856-02

- HY-B0218

- [(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate

- Tox21_111437

- SR-01000759417-7

- CHEMBL175247

- AB00639987_10

- NS00004788

- 2-formamido-3-[(3-hexyl-4-oxo-oxetan-2-yl)methyl]-2-isobutyl-tetradecanoate

- GTPL5277

- D04028

- Lipase Inhibitor, THL

- ORLISTAT [HSDB]

- BCP9001031

- L-LEUCINE, N-FORMYL-, 1-((3-HEXYL-4-OXO-2-OXETANYL)METHYL)DODECYL ESTER, (2S-(2.ALPHA.(R*),3.BETA.))-

- ORLISTAT [USP MONOGRAPH]

- THL

- Z2379810072

- NSC-758881

- orlistatum

- Orlistat (JAN/USP/INN)

- R212

- ORLISTAT [USAN]

- (2S)-2-formamido-4-methylpentanoic acid [(2S)-1-[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]tridecan-2-yl] ester

- Orlistat, United States Pharmacopeia (USP) Reference Standard

- KS-1183

- AKOS015894875

- (S)-((S)-1-((2S,3S)-3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl) 2-formamido-4-methylpentanoate

- Orlistat, Pharmaceutical Secondary Standard; Certified Reference Material

-

- MDL: MFCD05662360

- Piscine à noyau: 1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1

- La clé Inchi: AHLBNYSZXLDEJQ-FWEHEUNISA-N

- Sourire: C([C@@H]1OC(=O)[C@H]1CCCCCC)[C@H](CCCCCCCCCCC)OC(=O)[C@@H](NC=O)CC(C)C

- BRN: 3658031

Propriétés calculées

- Qualité précise: 495.39200

- Masse isotopique unique: 495.392

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 35

- Nombre de liaisons rotatives: 23

- Complexité: 579

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 4

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 10

- Surface topologique des pôles: 81.7

Propriétés expérimentales

- Couleur / forme: Poudre cristalline blanche

- Dense: 0.976

- Point de fusion: 43.0 to 47.0 deg-C

- Point d'ébullition: 615.9°C at 760 mmHg

- Point d'éclair: 326.3 oC

- Indice de réfraction: 1.469

- Solubilité: DMSO: 19 mg/mL

- Le PSA: 81.70000

- Le LogP: 7.90870

- Merck: 6869

- Rotation spécifique: -33 - -36° (c=1, CHCl3)

Orlistat Informations de sécurité

- Mot signal:Warning

- Description des dangers: H315; H319; H335

- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:3

- RTECS:OH3167600

- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Orlistat PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A512085-25g |

(S)-(S)-1-((2S,3S)-3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate |

96829-58-2 | 98% | 25g |

$107.0 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | O0381-1g |

Orlistat |

96829-58-2 | 97.0%(LC&N) | 1g |

¥3840.0 | 2022-06-10 | |

| TRC | O686500-100mg |

Orlistat |

96829-58-2 | 100mg |

$ 136.00 | 2023-09-06 | ||

| Axon Medchem | 3500-2 x 50 mg |

Orlistat |

96829-58-2 | 99% | 2 x 50 mg |

€180.00 | 2023-07-10 | |

| abcr | AB349468-1g |

Orlistat, 97%; . |

96829-58-2 | 97% | 1g |

€78.90 | 2025-02-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O86470-5g |

Orlistat |

96829-58-2 | 5g |

¥128.0 | 2021-09-08 | ||

| Key Organics Ltd | KS-1183-1MG |

Orlistat |

96829-58-2 | >97% | 1mg |

£36.00 | 2025-02-08 | |

| DC Chemicals | DCAPI1397-250 mg |

Orlistat (Alli, Xenical) |

96829-58-2 | >99% | 250mg |

$500.0 | 2022-02-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159936-100mg |

Orlistat |

96829-58-2 | >97.0%(HPLC) | 100mg |

¥29.90 | 2023-09-01 | |

| Key Organics Ltd | AS-14317-1MG |

Orlistat |

96829-58-2 | >98% | 1mg |

£36.00 | 2023-09-07 |

Orlistat Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C → rt

Référence

- A Concise, Phosphate-Mediated Approach to the Total Synthesis of (-)-Tetrahydrolipstatin, Organic Letters, 2010, 12(7), 1556-1559

Synthetic Routes 3

Conditions de réaction

1.1 Solvents: Dichloromethane ; -10 - -5 °C; 1 h, -5 - 0 °C

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Process for the preparation of orlistat via formylation of amino-orlistat with formic acid anhydride, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Tetraphenylporphyrin , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 3 h, 0 °C → rt

Référence

- Stereoselective syntheses of (-)-tetrahydrolipstatin via Prins cyclizations, Tetrahedron Letters, 2006, 47(29), 4995-4998

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron pentacarbonyl Solvents: Water ; 50 °C; 5 h, 50 °C; 50 °C → rt

1.2 Solvents: Dichloromethane ; 10 - 20 min, rt → 65 °C

1.2 Solvents: Dichloromethane ; 10 - 20 min, rt → 65 °C

Référence

- Method for preparing weight-reducing medicine orlistat from lipstatin, China, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 2 h, rt

1.2 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Toluene , Tetrahydrofuran ; 0 °C; 3 h, rt

1.2 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Toluene , Tetrahydrofuran ; 0 °C; 3 h, rt

Référence

- MNBA-Mediated β-Lactone Formation: Mechanistic Studies and Application for the Asymmetric Total Synthesis of Tetrahydrolipstatin, Journal of Organic Chemistry, 2012, 77(11), 4885-4901

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Benzenesulfonyl chloride , Hydrochloric acid Solvents: 1-Butanol , Pyridine ; rt; 20 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, rt → 40 °C

1.3 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 0 - 5 °C

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, rt → 40 °C

1.3 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 0 - 5 °C

Référence

- Preparation of orlistat and its intermediate, China, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: [[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-… Catalysts: Cuprous chloride Solvents: Acetonitrile ; 15 °C

1.2 Reagents: Sodium borohydride ; 2 - 4 h, 15 °C

1.3 Reagents: Water ; cooled

1.2 Reagents: Sodium borohydride ; 2 - 4 h, 15 °C

1.3 Reagents: Water ; cooled

Référence

- Improved synthetic method of antiobesity agent Orlistat, China, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran

Référence

- Oxazoline N-Oxide-Mediated [2+3] Cycloadditions. Application to a Synthesis of (-)-Tetrahydrolipstatin, Organic Letters, 1999, 1(5), 753-755

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C

1.2 Reagents: Azobisisobutyronitrile ; 30 min, 0 °C; 0 °C → rt; 12 h, rt

1.2 Reagents: Azobisisobutyronitrile ; 30 min, 0 °C; 0 °C → rt; 12 h, rt

Référence

- Process for preparation of Orlistat and intermediate, China, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; overnight, rt

Référence

- A chiron approach to (-)-tetrahydrolipstatin, Synthesis, 2006, (22), 3888-3894

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol

Référence

- Method for preparing orlistat, World Intellectual Property Organization, , ,

Orlistat Raw materials

- 2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)-

- (αS)-N,N,N,α-Tetramethylbenzenemethanaminium

- (2S,3S,5R)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-hexyl-3-hydroxyhexadecanoic acid

- L-Leucine, (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecylester

- (3S,4S)-3-Hexyl-4-(2R)-2-hydroxytridecyl-2-oxetanone

- formic acid anhydride

- Lipstatin

- N-Formyl-L-leucine

Orlistat Preparation Products

Orlistat Fournisseurs

Wuhan brilliant Technology Co.,Ltd

Membre gold

(CAS:96829-58-2)Orlistat

Numéro de commande:639-755-1

État des stocks:in Stock

Quantité:kg

Pureté:99%

Dernières informations tarifaires mises à jour:Tuesday, 14 January 2025 11:34

Prix ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

Membre gold

(CAS:96829-58-2)Orlistat

Numéro de commande:sfd5769

État des stocks:in Stock

Quantité:200kg

Pureté:99.9%

Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:34

Prix ($):discuss personally

Orlistat Littérature connexe

-

Sylvain Aubry,Geneviève Aubert,Thierry Cresteil,David Crich Org. Biomol. Chem. 2012 10 2629

-

Serina L. Robinson,James K. Christenson,Lawrence P. Wackett Nat. Prod. Rep. 2019 36 458

-

Chandrika Bendigiri,K. Harini,Sajal Yenkar,Smita Zinjarde,R. Sowdhamini,Ameeta RaviKumar RSC Adv. 2018 8 12918

-

Nagashree Shamarao,Mukunda Chethankumar Food Funct. 2022 13 6036

-

5. Recent advancements in pharmacological strategies to modulate energy balance for combating obesityBenudhara Pati,Satyabrata Sendh,Bijayashree Sahu,Sunil Pani,Nivedita Jena,Naresh Chandra Bal RSC Med. Chem. 2023 14 1429

96829-58-2 (Orlistat) Produits connexes

- 3234-28-4(1,2-epoxytetradecane)

- 20859-02-3((S)-2-amino-3,3-dimethylbutanoic acid)

- 111466-61-6((S,R,R,R)-Orlistat)

- 130793-27-0(N-Formyl-L-leucine (3S,4R,6S)-3-Hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl Ester)

- 111466-62-7((S,S,R,R)-Orlistat)

- 96829-59-3(Lipstatin)

- 113276-96-3(L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester)

- 6113-61-7(N-Formyl-L-leucine)

- 2171763-58-7(4-(2,3-dihydroxy-2-methylpropyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

- 193064-97-0(5-Bromo-3-ethylthiophene-2-carboxylic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:96829-58-2)Orlistat

Pureté:99%

Quantité:100g

Prix ($):325.0

pengshengyue

(CAS:96829-58-2)Orlistat

Pureté:99%

Quantité:1000g

Prix ($):420